N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide
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Overview
Description
N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide is a complex organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts significant stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide typically involves multiple steps, starting from adamantane. One common method involves the functionalization of adamantane through radical reactions, which can introduce various substituents onto the adamantane core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material. The robustness of the reaction conditions and the availability of starting materials are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, onto the adamantane core.
Reduction: This reaction can reduce functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the adamantane core .
Scientific Research Applications
N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of these macromolecules, leading to various biological effects. The specific pathways involved depend on the particular application and the biological context .
Comparison with Similar Compounds
N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other adamantane derivatives .
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-3-22(25-2,19-7-5-4-6-8-19)15-23-20(24)21-12-16-9-17(13-21)11-18(10-16)14-21/h4-8,16-18H,3,9-15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOXZBGDJWMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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